molecular formula C23H27N3O3S2 B2781050 (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(isopropylsulfonyl)phenyl)methanone CAS No. 919845-79-7

(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(isopropylsulfonyl)phenyl)methanone

Cat. No.: B2781050
CAS No.: 919845-79-7
M. Wt: 457.61
InChI Key: CZYLKZGJUOUEPC-UHFFFAOYSA-N
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Description

This compound is a piperazine-based small molecule featuring a 4,7-dimethylbenzo[d]thiazol-2-yl group linked to a 3-(isopropylsulfonyl)phenyl ketone scaffold. Such hybrid architectures are often explored in medicinal chemistry for targeting CNS receptors or enzymes due to their ability to modulate pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-propan-2-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-15(2)31(28,29)19-7-5-6-18(14-19)22(27)25-10-12-26(13-11-25)23-24-20-16(3)8-9-17(4)21(20)30-23/h5-9,14-15H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYLKZGJUOUEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(isopropylsulfonyl)phenyl)methanone is a synthetic organic molecule that has garnered attention due to its structural complexity and potential biological activities. This compound features a piperazine moiety, which is commonly associated with various pharmacological effects, and a benzothiazole derivative known for diverse biological properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O3SC_{22}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 490.7 g/mol. The presence of functional groups such as piperazine, sulfonyl, and methanone contributes to its potential reactivity and biological activity.

Key Structural Features

FeatureDescription
Piperazine Moiety Enhances solubility and bioactivity
Benzothiazole Group Imparts diverse biological activities
Sulfonyl Group May influence pharmacokinetic properties

Synthesis

The synthesis of this compound typically involves multi-step reactions that require precise control over conditions such as temperature and pH. Characterization methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure.

Antiviral Potential

Recent studies have indicated that benzothiazole derivatives exhibit significant antiviral activity. For example, compounds similar to the one have shown inhibitory effects against viruses such as MERS-CoV, with IC50 values demonstrating potent activity. The mechanism of action is believed to involve modulation of viral entry or replication processes.

Antidepressant Activity

Compounds with piperazine structures are often explored for their antidepressant properties. Research suggests that they may act by inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine, thus enhancing mood regulation. The specific pathways through which this compound may exert such effects warrant further investigation.

Antifungal Characteristics

Benzothiazole derivatives have also been studied for antifungal activity. In vitro tests have shown that certain derivatives can inhibit the growth of fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for some related compounds have been reported as low as 1.23 μg/mL, indicating potential therapeutic applications.

Study on Antiviral Activity

A study published in December 2020 evaluated a series of benzothiazole derivatives for their antiviral properties against MERS-CoV. One compound exhibited an IC50 value of 0.09 μM, highlighting the potential for developing new antiviral agents based on this scaffold .

Study on Antidepressant Effects

Research into piperazine-containing compounds has revealed their capacity to modulate serotonin pathways effectively. These findings suggest that similar compounds could be explored for antidepressant therapies, particularly in cases where existing treatments are ineffective .

Antifungal Activity Evaluation

In a recent study focusing on thiazole derivatives, two compounds demonstrated significant antifungal activity against Candida species with MIC values comparable to standard antifungal drugs like ketoconazole . This underscores the potential of benzothiazole derivatives in treating fungal infections.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula for this compound is C22H24N2O2SC_{22}H_{24}N_2O_2S, and it features a piperazine moiety linked to a benzothiazole derivative. The synthesis typically involves multi-step reactions, including the formation of the piperazine ring and the introduction of the benzothiazole structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the compound.

Antidepressant Activity

Research indicates that compounds with similar structural features may exhibit antidepressant activity by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Preliminary studies suggest that this compound could inhibit the reuptake of these neurotransmitters, thereby enhancing mood regulation .

Antitumor Properties

Benzothiazole derivatives have been associated with significant antitumor activities. In vitro studies have shown that compounds related to this structure can induce apoptosis in various cancer cell lines, including M-14 and SW-620 cells . This suggests potential applications in cancer therapy.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, as indicated by studies on related benzothiazole derivatives that show efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies have documented the synthesis and biological evaluation of benzothiazole derivatives:

  • Study on Antidepressant Activity : A study explored various benzothiazole derivatives for their ability to inhibit serotonin reuptake, revealing promising candidates for further development in treating depression.
  • Antitumor Evaluation : Another study assessed the cytotoxic effects of related compounds on cancer cell lines using the MTT assay, demonstrating significant reductions in cell viability at specific concentrations .

Chemical Reactions Analysis

Reactivity of the Piperazine Moiety

The piperazine ring exhibits nucleophilic character at its nitrogen atoms, enabling participation in:

  • Alkylation/Acylation Reactions :
    Piperazine derivatives commonly undergo alkylation or acylation at the nitrogen centers. For example, reactions with alkyl halides or acyl chlorides under basic conditions could yield N-substituted derivatives.

  • Coordination Chemistry :
    The lone electron pairs on nitrogen atoms allow coordination with transition metals (e.g., Cu(II), Fe(III)), forming complexes that may influence catalytic or biological activity .

Reaction TypeConditionsProduct Example
AlkylationAlkyl halide, K₂CO₃, DMF, 80°CN-Alkylated piperazine derivative
AcylationAcetyl chloride, Et₃N, RTN-Acetylated derivative

Benzo[d]thiazole Ring Reactivity

The 4,7-dimethylbenzo[d]thiazole unit is susceptible to:

  • Electrophilic Aromatic Substitution (EAS) :
    Methyl groups at positions 4 and 7 act as activating ortho/para directors. Nitration or sulfonation may occur at the 5-position under acidic conditions .

  • Oxidation Reactions :
    The thiazole sulfur atom can oxidize to sulfoxide or sulfone derivatives using oxidizing agents like H₂O₂ or mCPBA .

Reaction TypeReagentsOutcome
NitrationHNO₃/H₂SO₄5-Nitrobenzo[d]thiazole derivative
SulfonationSO₃/H₂SO₄5-Sulfo derivative
OxidationmCPBA, CH₂Cl₂Thiazole sulfone

Isopropylsulfonylphenyl Group Reactivity

The isopropylsulfonyl (-SO₂-iPr) substituent displays:

  • Hydrolysis :
    Under strongly acidic or basic conditions, the sulfonyl group may hydrolyze to yield sulfonic acid derivatives. For example, refluxing with HCl (6M) could cleave the sulfonyl bond .

  • Nucleophilic Substitution :
    The electron-withdrawing nature of the sulfonyl group activates the phenyl ring for nucleophilic aromatic substitution (NAS) at meta/para positions .

Reaction TypeConditionsProduct Example
Acidic HydrolysisHCl (6M), reflux3-Sulfophenyl derivative
NAS with AminesNH₃, Cu catalyst, 120°C3-Aminophenyl derivative

Methanone Linker Stability

The ketone group connecting the piperazine and phenyl moieties may participate in:

  • Reduction Reactions :
    Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ could reduce the ketone to a secondary alcohol, altering the compound’s polarity.

  • Schiff Base Formation :
    Reaction with primary amines under dehydrating conditions could yield imine derivatives .

Reaction TypeReagentsOutcome
HydrogenationH₂, Pd/C, EtOHSecondary alcohol derivative
Imine FormationNH₂R, TiCl₄, RTSchiff base

Environmental and Catalytic Influences

  • pH Sensitivity :
    The sulfonyl group stabilizes negative charges at high pH, enhancing hydrolysis rates .

  • Temperature Effects :
    Elevated temperatures (>100°C) accelerate decomposition, particularly of the sulfonyl and thiazole groups .

Hypothetical Reaction Pathways

Based on structural analogs , plausible synthetic modifications include:

  • Piperazine Functionalization :

    • Step 1 : Alkylation with ethyl bromoacetate to introduce ester groups.

    • Step 2 : Hydrolysis to carboxylic acid for bioconjugation.

  • Thiazole Ring Modification :

    • Bromination at C5 using NBS, followed by Suzuki coupling to introduce aryl groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperazine-Based Scaffolds

Piperazine derivatives are widely studied for their versatility in drug design. Below is a comparative analysis with key analogues:

Compound Core Structure Substituents Key Properties Reference
Target Compound Piperazine linked to benzothiazole and sulfonylphenyl 4,7-Dimethylbenzo[d]thiazol-2-yl; 3-(isopropylsulfonyl)phenyl Hypothesized enhanced CNS penetration due to lipophilic sulfonyl group
Compound 21 (Thiophen-2-yl derivative) Piperazine with thiophene and trifluoromethylphenyl Thiophen-2-yl; 4-(trifluoromethyl)phenyl Higher metabolic instability due to trifluoromethyl group
Compound 5 (Pyrazole derivative) Piperazine with pyrazole and trifluoromethylphenyl 1H-pyrazol-4-yl; 4-(trifluoromethyl)phenyl Reduced solubility compared to sulfonyl-containing analogues

Key Observations :

  • Benzothiazole vs.
  • Sulfonyl vs. Trifluoromethyl Groups : The 3-(isopropylsulfonyl)phenyl group likely improves metabolic stability compared to trifluoromethyl groups (e.g., in Compound 21), which are susceptible to oxidative metabolism. Sulfonyl groups also enhance aqueous solubility relative to trifluoromethyl substituents .
Structure-Activity Relationship (SAR) Trends
  • Piperazine Flexibility : Substitutions at the piperazine nitrogen (e.g., benzothiazole vs. pyrazole) influence conformational rigidity and target engagement.
  • Electron-Withdrawing Effects : The sulfonyl group in the target compound may stabilize charge-transfer interactions in receptor binding pockets, unlike the electron-deficient trifluoromethyl group in Compound 21.
Pharmacokinetic and In Vitro/In Vivo Data
  • Bioavailability : Sulfonyl-containing derivatives typically exhibit higher oral bioavailability than trifluoromethyl analogues due to improved solubility.
  • CNS Penetration : The isopropylsulfonyl group’s lipophilicity may favor blood-brain barrier crossing, a critical advantage for neuroactive agents.

Q & A

Q. What are the key considerations for optimizing the synthesis of (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(isopropylsulfonyl)phenyl)methanone to achieve high yield and purity?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions, typically starting with halogenated benzo[d]thiazole precursors and functionalized piperazine intermediates. Key optimization steps include:

  • Coupling Reactions : Use carbodiimides (e.g., DCC) or palladium catalysts for amide/aryl bond formation, ensuring stoichiometric balance between reactants .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or THF may improve reaction kinetics for specific steps .
  • Temperature Control : Maintain 60–80°C for nucleophilic substitutions and 0–25°C for acid-sensitive reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. Table 1: Example Reaction Conditions

StepReaction TypeSolventTemp. (°C)CatalystYield (%)
1Benzo[d]thiazole halogenationDCM25NBS78
2Piperazine couplingDMF80DCC65
3SulfonylationTHF0→2582

Q. How can researchers characterize the molecular structure and confirm purity?

Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine CH2 at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 484.6 [M+H]+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Q. Table 2: Key Spectral Data

TechniqueKey PeaksPurpose
1H NMRδ 2.3 (s, 6H, CH3), δ 3.7 (m, 8H, piperazine)Confirm substituent positions
HRMSm/z 484.6 [M+H]+ (calc. 484.6)Verify molecular formula

Advanced Research Questions

Q. What strategies can elucidate structure-activity relationships (SAR) for biological target modulation?

Methodological Answer: SAR analysis requires a combination of synthetic, computational, and biological assays:

  • Analog Synthesis : Modify substituents (e.g., replace isopropylsulfonyl with methylsulfonyl or phenylsulfonyl) to test electronic/steric effects .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Focus on π-π stacking (benzo[d]thiazole) and hydrogen bonding (sulfonyl group) .
  • In Vitro Assays : Measure IC50 values against enzyme targets (e.g., COX-2, EGFR) using fluorescence-based assays .

Q. Example SAR Finding :

  • Electron-withdrawing groups on the sulfonyl moiety enhance kinase inhibition by 30% compared to electron-donating groups .

Q. How can contradictory pharmacological data (e.g., IC50 variability) be resolved?

Methodological Answer: Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for GPCRs) and buffer systems (pH 7.4 PBS) across studies .
  • Environmental Controls : Monitor temperature (37°C ± 0.5°C) and dissolved oxygen to prevent oxidative degradation .
  • Replicates : Perform triplicate measurements with statistical validation (e.g., ANOVA, p < 0.05) to account for variability .

Q. Case Study :

  • A 2025 study resolved IC50 discrepancies (3.2 vs. 5.8 µM) by standardizing ATP concentrations (1 mM) in kinase assays .

Q. What computational tools predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate permeability (LogP ≈ 3.5), CYP450 inhibition (CYP3A4 > 50%), and hepatotoxicity .
  • Metabolite Identification : LC-MS/MS identifies major Phase I metabolites (e.g., sulfone oxidation, piperazine N-dealkylation) .

Q. Table 3: Predicted ADMET Properties

PropertyValueImplication
LogP3.4Moderate blood-brain barrier penetration
CYP2D6 InhibitionIC50 = 8.7 µMLow drug-drug interaction risk
Ames TestNegativeLow mutagenic potential

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